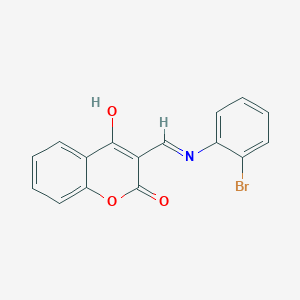

(Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione

Description

Properties

IUPAC Name |

3-[(2-bromophenyl)iminomethyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3/c17-12-6-2-3-7-13(12)18-9-11-15(19)10-5-1-4-8-14(10)21-16(11)20/h1-9,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOWDCGAALFIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione typically involves the condensation reaction between 2-bromobenzylamine and chroman-2,4-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Analogs

- (Z)-3-(((4-Iodophenyl)amino)methylene)chroman-2,4-dione (CAS: 365242-91-7): This analog replaces the 2-bromophenyl group with a 4-iodophenyl substituent. The heavier iodine atom may enhance lipophilicity and influence pharmacokinetics, though specific activity data are unavailable.

Metal Complexes with Chroman-2,4-dione Ligands

- Cobalt(III) Complexes (e.g., [Co(B)₂(L)]ClO₄) :

These complexes, incorporating esculetin (a dihydroxycoumarin) and phenanthroline derivatives, exhibit potent visible light-triggered cytotoxicity against HeLa (IC₅₀: 3.5–4.1 μM) and MCF-7 cells. Their mechanism involves ROS generation and DNA photocleavage via hydroxyl radicals . Unlike the target compound, these complexes leverage metal coordination for enhanced redox activity, highlighting the trade-off between synthetic complexity and efficacy. - Copper(II) and Zinc(II) Complexes (Compounds 12 and 13): These 3-(2-hydroxybenzoyl)-chromen-2-one derivatives show moderate antibacterial activity against Staphylococcus aureus (inhibition zones: 14–17 mm vs. cefoxitin’s 20 mm). Their scavenging activity and non-toxic ADMET profiles suggest utility in combating antibiotic-resistant strains .

Hydrogen-Bonded Derivatives

- 3-(1-((3,4-Dihydroxyphenethyl)amino)-ethylidene)-chroman-2,4-dione: This dopamine-coupled derivative stabilizes via intramolecular and intermolecular hydrogen bonds, as confirmed by X-ray crystallography. Similar hydrogen-bonding networks in the target compound could enhance crystalline stability and bioavailability .

Thiazolidine-2,4-dione Kinase Inhibitors (e.g., YPC-21440)**:

Though structurally distinct (thiazolidine vs. chroman core), these compounds share the 2,4-dione motif and demonstrate kinase inhibition. Their synthesis by Yakult Honsha via methanesulfonate salt formation underscores the importance of derivatization for solubility and efficacy .

Comparative Data Table

Biological Activity

(Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione is a derivative of chroman-2,4-dione, a compound known for its diverse biological activities, particularly in the realm of cancer research. This article examines the biological activity of this specific compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of chroman-2,4-diones, which are characterized by a chroman backbone with two carbonyl groups. The substitution with a 2-bromophenyl group enhances its potential biological activity.

Cytotoxic Activity

Recent studies have demonstrated that chroman-2,4-dione derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the cytotoxicity of several derivatives, it was found that compounds displayed moderate to high potency against leukemia cell lines (HL-60 and MOLT-4) and breast cancer cells (MCF-7). The IC50 values for these compounds were as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 13 | HL-60 | 42.0 ± 2.7 |

| 13 | MOLT-4 | 24.4 ± 2.6 |

| 11 | MCF-7 | 68.4 ± 3.9 |

These results indicate that the compound has a superior potency against MOLT-4 cells compared to other tested lines .

The mechanism through which this compound exerts its cytotoxic effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Molecular docking studies have shown that this compound interacts effectively with CDK proteins, suggesting its potential as an antitumor agent by disrupting cell cycle progression .

Antiproliferative Effects

In addition to its cytotoxic properties, derivatives of chroman-2,4-dione have been reported to induce apoptosis in cancer cells. The presence of specific functional groups in these compounds can enhance their ability to trigger apoptotic pathways. For example, structural modifications can lead to increased interactions with apoptotic proteins and pathways .

Case Studies

- Cytotoxicity Against Breast Cancer : A study focused on the effects of chroman-2,4-dione derivatives on the MCF-7 breast carcinoma cell line revealed that certain modifications led to enhanced cytotoxicity compared to unmodified compounds .

- Molecular Docking Studies : Research involving molecular docking has provided insights into how these compounds interact at the molecular level with CDKs. The findings suggest that the bromine substitution significantly alters binding affinity and specificity towards CDK proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.